molecular formula C8H2Cl2F2N2 B2405316 2,4-Dichloro-6,8-difluoroquinazoline CAS No. 1598138-90-9

2,4-Dichloro-6,8-difluoroquinazoline

Cat. No. B2405316
CAS RN: 1598138-90-9
M. Wt: 235.01
InChI Key: LCLIIQVKHFIIQZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,8-difluoroquinazoline is a chemical compound with the molecular formula C8H2Cl2F2N2 . It has a molecular weight of 235.02 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6,8-difluoroquinazoline is 1S/C8H2Cl2F2N2/c9-7-4-1-3(11)2-5(12)6(4)13-8(10)14-7/h1-2H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2,4-Dichloro-6,8-difluoroquinazoline has a density of 1.7±0.1 g/cm3, a boiling point of 274.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 50.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 142.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Derivatives

  • Novel halogenated 2,4-diaminoquinazolines, including difluoro isomers, were synthesized for potential applications in various chemical reactions (Tomažič & Hynes, 1992).
  • A study on acetonitrile-mediated synthesis developed methods for creating 2,4-dichloroquinazolines from anthranilonitriles (Lee et al., 2006).

Chemical Properties and Reactions

  • Research on the photophysical properties of 2,6,8-Triaryl-4-(phenylethynyl)quinazolines provided insights into the absorption and emission properties of polysubstituted quinazolines (Mphahlele et al., 2014).
  • Investigations into the synthesis and reactivity of 2-chloroquinazoline from 2,4-dichloroquinazoline revealed it as a versatile building block in chemical synthesis (Henriksen & Sørensen, 2006).

Biological Applications

  • Antimycobacterial activities of derivatives like 3-arylquinazoline-2,4(1H,3H)-diones and their thioxo analogs were assessed, showing increased activity upon replacement of oxygen by sulfur (Waisser et al., 2001).
  • The discovery of 4-aminoquinazolines as potent apoptosis inducers and their effectiveness as anticancer agents with high blood-brain barrier penetration was reported (Sirisoma et al., 2009).

Photophysical and Lighting Applications

  • Synthesis of quinoline-based heterocyclic compounds, including derivatives of 2,4-dichloroquinazoline, was explored for applications in blue lighting (Kumar et al., 2015).

Antimicrobial and Antifungal Activities

  • A study synthesized derivatives with a 6,8-dibromo-2-methylquinazoline moiety, showing potential analgesic activity (Saad et al., 2011).
  • Synthesis and antimicrobial activity of novel derivatives bearing a 6,8-dibromoquinazolin-4(3H)one moiety were investigated (Patel, Patel, & Barat, 2010).

Anticancer Studies

  • The synthesis, crystal structure, and evaluation of the anticancer activity of 2,4-dichloro-6-methylquinoline on human oral carcinoma cell lines were presented (Somvanshi et al., 2008).

Chemosensor Development

  • A rhodamine derivative with 2,4-dichloroquinazoline was reported as a selective fluorescent and colorimetric chemosensor for mercury in various mediums (Wang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-6,8-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-4-1-3(11)2-5(12)6(4)13-8(10)14-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLIIQVKHFIIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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